

# A Comparative Crystallographic Guide to Substituted Pyridazine-4-carbonitrile Derivatives

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## Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

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This guide provides an objective comparison of the crystallographic structures of two substituted pyridazine-4-carbonitrile derivatives. Understanding the three-dimensional arrangement of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. The data presented herein, derived from single-crystal X-ray diffraction studies, offers valuable insights into the conformational and packing arrangements influenced by different substituents on the pyridazine core.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two derivatives of pyridazine-4-carbonitrile, allowing for a direct comparison of their solid-state structures.

Parameter	Derivative 1: 3,6-di-2-pyridinyl-4-pyridazine carbonitrile[1]	Derivative 2: 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate
Chemical Formula	C <sub>15</sub> H <sub>9</sub> N <sub>5</sub>	C <sub>13</sub> H <sub>13</sub> ClN <sub>4</sub> O <sub>3</sub> ·H <sub>2</sub> O
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	8.9817(4)	12.345(6)
b (Å)	11.5791(19)	11.456(5)
c (Å)	12.065(2)	12.567(6)
α (°)	90	90
β (°)	102.289(4)	113.45(2)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1226.03(3)	1629.1(13)
Z	4	4
Calculated Density (g/cm <sup>3</sup> )	1.454	1.448

## Experimental Protocols

The following sections detail generalized methodologies for the synthesis and X-ray crystallographic analysis of pyridazine derivatives, based on established procedures in the literature.[2][3]

### General Synthesis of Substituted Pyridazine-4-carbonitrile Derivatives

Substituted pyridazine-4-carbonitrile derivatives can be synthesized through various routes, often involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine

or a substituted hydrazine. For the specific derivatives in this guide, a plausible synthetic approach is outlined below.

**Synthesis of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile:** This derivative can be prepared via a reaction cascade starting from di-2-pyridyl ketone. The ketone can be converted to a 1,4-dicarbonyl equivalent which is then cyclized with a hydrazine source, followed by introduction of the cyano group at the 4-position.

**Synthesis of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate:** This compound is synthesized by the condensation reaction between 3-chloro-6-hydrazinylpyridazine and 4-hydroxy-3,5-dimethoxybenzaldehyde. The reaction is typically carried out in a suitable solvent like ethanol, with heating to facilitate the formation of the hydrazone linkage.<sup>[4]</sup>

## Single-Crystal X-ray Diffraction Analysis

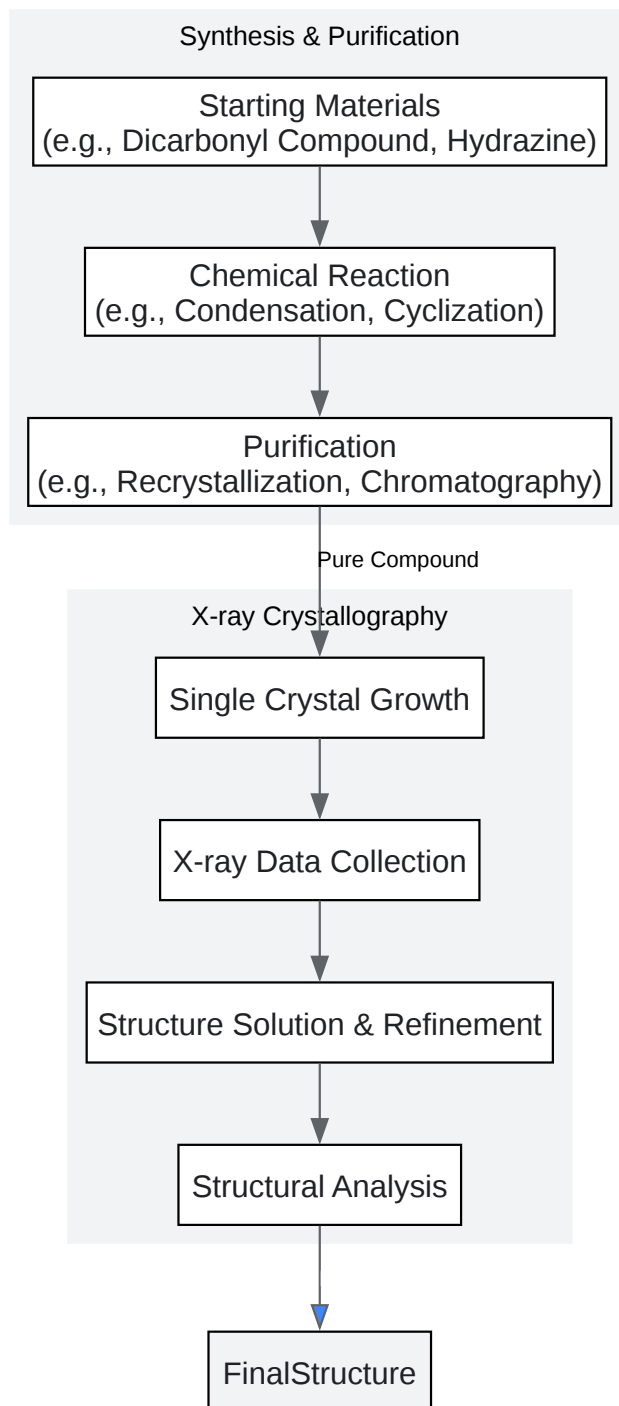
A general workflow for the determination of crystal structures by single-crystal X-ray diffraction is as follows:

- **Crystallization:** Single crystals of the target compound suitable for X-ray diffraction are grown. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
- **Crystal Mounting:** A well-formed single crystal of appropriate size is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a diffraction pattern is collected by a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of pyridazine-4-carbonitrile derivatives.

## Experimental Workflow for Pyridazine-4-carbonitrile Derivatives

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Caption: A flowchart of the synthesis and X-ray crystallography process.

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## References

- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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